molecular formula C10H15NO2S B1332431 tert-butyl N-(5-methylthiophen-2-yl)carbamate CAS No. 62188-21-0

tert-butyl N-(5-methylthiophen-2-yl)carbamate

Cat. No. B1332431
Key on ui cas rn: 62188-21-0
M. Wt: 213.3 g/mol
InChI Key: MRPLSXXSBGWVRM-UHFFFAOYSA-N
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Patent
US08063058B2

Procedure details

A solution of 5-methyl thiophene-2-carboxylic acid (1.42 g, 10.0 mmol), triethylamine (1.50 mL, 10.8 mmol) and diphenyl phosphoryl azide (2.15 mL, 10.0 mmol) in tBuOH (20 mL) was stirred at reflux for 5 h. tBuOH was removed in vacuo. Et2O and water were added. The organic phase was washed with 5% NaHCO3, then with 1N NaOH, and filtered. The filtrate was dried over Na2SO4, concentrated in vacuo to give tert-butyl 5-methylthiophen-2-ylcarbamate as a solid (0.825 g).
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
2.15 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[C:2]1[S:6][C:5]([C:7](O)=O)=[CH:4][CH:3]=1.C([N:12]([CH2:15]C)CC)C.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:24])C=CC=CC=1.[CH3:34][C:35]([OH:38])([CH3:37])[CH3:36]>>[CH3:7][C:5]1[S:6][C:2]([NH:12][C:15](=[O:24])[O:38][C:35]([CH3:37])([CH3:36])[CH3:34])=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
1.42 g
Type
reactant
Smiles
CC1=CC=C(S1)C(=O)O
Name
Quantity
1.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
2.15 mL
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Name
Quantity
20 mL
Type
reactant
Smiles
CC(C)(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed in vacuo
ADDITION
Type
ADDITION
Details
Et2O and water were added
WASH
Type
WASH
Details
The organic phase was washed with 5% NaHCO3
FILTRATION
Type
FILTRATION
Details
with 1N NaOH, and filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The filtrate was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(S1)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.825 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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